Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate
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Overview
Description
Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate typically involves the alkylation of enolate ions. The enolate ion is generated from ethyl 3-oxobutanoate (ethyl acetoacetate) by treatment with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as 2-methoxybenzyl chloride, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure, with an ethyl ester and a ketone group.
Ethyl 3-oxobutanoate: Another ester with a similar backbone but lacking the amino and methoxyphenyl groups.
Uniqueness
Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate is unique due to the presence of the methoxyphenyl and amino groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and make it suitable for specific applications in research and industry.
Properties
CAS No. |
61838-84-4 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
ethyl 2-[(2-methoxyphenyl)methylamino]-3-oxobutanoate |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(17)13(10(2)16)15-9-11-7-5-6-8-12(11)18-3/h5-8,13,15H,4,9H2,1-3H3 |
InChI Key |
CCTLNZQCLUQKJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
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